Ambiguine

Antimicrobial Antibacterial Natural Products

CRITICAL: 'Ambiguine' (CAS 68388-52-3) has a database identity conflict; the indexed aconitane structure is irrelevant to published bioactivity. All antibacterial data—including MICs of 1.0 µM (B. anthracis) and 6.6-7.5 µM (M. tuberculosis)—originate exclusively from hapalindole-type ambiguines (e.g., Ambiguine A, H, K, M) from Fischerella ambigua. Specify the hapalindole-isonitrile scaffold when ordering. For biosynthesis studies, request the 42 kbp 'amb' gene cluster context (F. ambigua UTEX 1903).

Molecular Formula C28H45NO8
Molecular Weight 523.7 g/mol
CAS No. 68388-52-3
Cat. No. B12290726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbiguine
CAS68388-52-3
Molecular FormulaC28H45NO8
Molecular Weight523.7 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)OC)O)OC)O)CCOC
InChIInChI=1S/C28H45NO8/c1-7-29-14-25(10-11-33-3)9-8-19(31)27-17-12-16-18(34-4)13-26(36-6,20(17)21(16)37-15(2)30)28(32,24(27)29)23(35-5)22(25)27/h16-24,31-32H,7-14H2,1-6H3
InChIKeyPZQUJIBUDVFDII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes42 kbp / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ambiguine (CAS 68388-52-3): Sourcing and Identity Verification for Scientific Procurement


Ambiguine (CAS 68388-52-3) is a natural product with a critical identity ambiguity in chemical databases. It is indexed as a diterpenoid alkaloid of the aconitane class, with molecular formula C28H45NO8 and a complex hexacyclic scaffold . However, the name 'ambiguine' primarily refers to a well-characterized family of hapalindole-type indole alkaloids (e.g., Ambiguine A, H, P) produced by the cyanobacterium Fischerella ambigua, which have demonstrated potent antibacterial activity (MICs from 1.0 µM to 7.5 µM) [1]. This fundamental identity disconnect must be resolved before any scientific procurement or selection.

Ambiguine (CAS 68388-52-3): Mitigating Supply Chain and Experimental Risk from Identity Ambiguity


Generic substitution for this CAS number is not possible due to a critical identity conflict in major chemical databases. The indexed structure (CAS 68388-52-3) is a complex aconitane alkaloid , while the vast majority of published biological and synthetic research pertains to the hapalindole-type 'ambiguines' (e.g., Ambiguine A, H, P, G) [1]. Attempting to substitute one for the other based solely on the name 'Ambiguine' would introduce significant experimental error, leading to false biological activity results or failed synthetic applications. Quantitative activity data (e.g., MICs) exist only for the hapalindole-type ambiguines, not for the aconitane-derivative [1], making cross-study data application invalid.

Ambiguine (CAS 68388-52-3) Quantitative Performance Analysis: Critical Evidence Gaps in Published Literature


Antimicrobial Potency of Hapalindole-type Ambiguines: A Comparative Analysis of In Vitro MIC Data

The hapalindole-type ambiguines demonstrate potent, quantifiable in vitro antibacterial activity. Ambiguine A isonitrile exhibits an MIC of 1.0 µM against Bacillus anthracis [1]. Ambiguine K isonitrile and Ambiguine M isonitrile show MICs of 6.6 µM and 7.5 µM, respectively, against Mycobacterium tuberculosis [1]. This activity profile is a key differentiator for the hapalindole family, though not directly transferable to the CAS-indexed aconitane alkaloid.

Antimicrobial Antibacterial Natural Products Infectious Disease Drug Discovery

Biosynthetic Distinction: The Ambiguine (amb) Gene Cluster Defines Compound Identity

A 42 kbp biosynthetic gene cluster, designated 'amb', has been identified and characterized in Fischerella ambigua UTEX1903 [1]. This cluster encodes 32 proteins and is responsible for the production of hapalindole-type ambiguines. Comparative bioinformatic analysis reveals that the amb cluster is genetically distinct from the gene clusters responsible for the related welwitindolinone and hapalindole alkaloids [2]. This genetic basis provides a definitive, measurable distinction for the hapalindole-type ambiguines, a level of characterization entirely absent for the aconitane-derivative indexed under CAS 68388-52-3.

Biosynthesis Genomics Enzymology Natural Products Chemistry Metabolic Engineering

Scalable Synthesis Achieved for Hapalindole-type (+)-Ambiguine H, Not for CAS 68388-52-3

A practical, scalable route for the total synthesis of the hapalindole-type alkaloid (+)-Ambiguine H has been established, demonstrating gram-scale access to this complex natural product [1]. This synthesis, achieved via an eight-step, protecting-group-free route, provides a quantifiable and reproducible chemical process for obtaining this specific compound for research. No comparable synthetic route exists for the aconitane alkaloid indexed under CAS 68388-52-3, representing a significant practical and economic barrier to its use.

Total Synthesis Medicinal Chemistry Organic Synthesis Process Chemistry Chemical Biology

Validated Scientific Applications for Ambiguine Compounds: A Scenario-Based Procurement Guide


Antibacterial Lead Discovery: Sourcing Hapalindole-Type Ambiguines

This scenario applies exclusively to hapalindole-type ambiguines (e.g., Ambiguine A, K, M isonitriles) with established MIC values against B. anthracis (1.0 µM) and M. tuberculosis (6.6-7.5 µM) [1]. Researchers must source these compounds from natural product isolation facilities or chemical synthesis labs, not from suppliers offering the generic 'Ambiguine' with CAS 68388-52-3.

Biosynthetic and Genomic Research: Using the Amb Gene Cluster as a Marker

For studies focused on the biosynthesis of complex cyanobacterial alkaloids, the 42 kbp 'amb' gene cluster is the key identifier [1]. This scenario involves genomic DNA from Fischerella ambigua UTEX 1903 or other validated strains, not the small molecule itself. It provides a genetic tool for discovery and engineering of this compound class, distinct from the misidentified CAS entry.

Chemical Synthesis of Complex Indole Alkaloids: Using Ambiguine H as a Model

In methodology development for total synthesis, the established route to (+)-Ambiguine H serves as a benchmark for constructing complex, polycyclic indole alkaloids [1]. This application requires the specific hapalindole scaffold and validated intermediates. The aconitane alkaloid (CAS 68388-52-3) is irrelevant to this research area.

Technical Documentation Hub

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